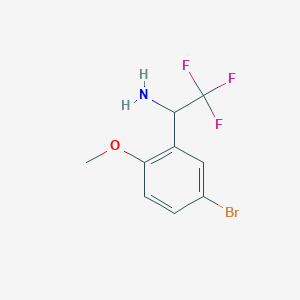

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Description

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a brominated aromatic amine derivative featuring a trifluoroethylamine side chain. The compound’s structure comprises a benzene ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, linked to a 2,2,2-trifluoroethylamine moiety. This combination of electron-withdrawing (bromo, trifluoroethyl) and electron-donating (methoxy) groups confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C9H9BrF3NO |

|---|---|

Molecular Weight |

284.07 g/mol |

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C9H9BrF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |

InChI Key |

SKTILAOHOZATIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine generally involves:

- Starting from a brominated methoxyphenyl precursor.

- Introduction of the trifluoroethylamine moiety via nucleophilic substitution or reductive amination.

- Use of specific catalysts and solvents to optimize yield and selectivity.

Typical solvents include dichloromethane (DCM), ethanol, or acetonitrile, while catalysts such as Lewis acids (e.g., boron trifluoride) or copper salts may be employed to facilitate the reaction.

Stepwise Synthesis Details

| Step | Reaction Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Bromination of methoxyphenyl ring | Controlled bromination using brominating agents under mild conditions | High regioselectivity for 5-position bromination |

| 2 | Introduction of trifluoroethylamine group | Nucleophilic substitution or reductive amination using trifluoroethylamine precursors | Requires temperature and pH control to minimize side products |

| 3 | Purification | Flash chromatography with solvent mixtures such as ethyl acetate, hexane, and triethylamine | High purity product obtained |

In one documented approach, flash chromatography was performed using an ethyl acetate:hexane:triethylamine mixture in the ratio 8:100:1 to purify the product after reaction completion.

Catalytic and Photoredox Methods

Recent research has explored visible-light photoredox catalysis and copper-catalyzed radical reactions for related trifluoroethylamine derivatives. For example, copper(I) chloride catalysis in acetonitrile at 60 °C has been used to generate trifluoromethyl radical intermediates that can be adapted for synthesizing trifluoroethylamine-substituted compounds. Photocatalysts such as fac-Ir(ppy)3 under blue light irradiation have also been employed, though yields may vary and require optimization.

Alternative Synthetic Routes

- Mitsunobu reaction for intermediate sulfonamide formation followed by deprotection steps has been reported for related ynamide derivatives, which could be adapted for this compound's synthesis.

- Use of brominated aromatic intermediates with trifluoroethylamine nucleophiles in the presence of bases like potassium carbonate or cesium carbonate in solvents such as DMF or acetonitrile is common.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | 0 °C to reflux (varies by step) | Controls rate and minimizes side reactions |

| Solvents | Dichloromethane, ethanol, acetonitrile | Solubility and reaction medium influence |

| Catalysts | Lewis acids (e.g., BF3), CuCl, photocatalysts | Facilitate radical or nucleophilic steps |

| pH Control | Mildly acidic to neutral | Prevents decomposition of sensitive groups |

| Purification | Flash chromatography with EtOAc/Hexane/Et3N | Ensures removal of impurities and by-products |

Optimization studies indicate that copper-catalyzed radical addition methods yield approximately 40-45% product under optimized conditions, while photoredox catalysis yields slightly lower amounts unless further modified.

Research Results and Data Tables

Summary and Professional Insights

The preparation of this compound is a complex process that typically involves:

- Selective bromination of methoxyphenyl precursors.

- Introduction of the trifluoroethylamine group via nucleophilic substitution or radical-mediated pathways.

- Use of catalytic systems (copper salts or photoredox catalysts) to improve yields.

- Careful optimization of reaction conditions including solvent choice, temperature, pH, and purification techniques.

This compound's synthesis is well-documented in recent literature and commercial catalogs, emphasizing its importance as an intermediate in medicinal chemistry due to its unique trifluoromethyl and bromine functional groups which enhance biological activity and chemical versatility.

Chemical Reactions Analysis

Reactivity Profile

The compound exhibits diverse reactivity due to its functional groups:

-

Nucleophilic Substitution (Amine Group)

The primary amine reacts with electrophiles (e.g., acyl chlorides, aldehydes) to form amides, imines, or other derivatives. Grignard reagents (e.g., RMgX) can also participate in substitution reactions. -

Suzuki Coupling (Aromatic Bromine)

The bromine atom on the phenyl ring enables cross-coupling reactions with arylboronic acids or esters under palladium catalysis. Typical conditions include Pd(PPh₃)₄, a base (e.g., Na₂CO₃), and solvents like DCM or toluene. -

Elimination Reactions

Under basic or acidic conditions, the compound may undergo elimination to form alkenes or aromatic systems, depending on the reaction environment.

| Reaction Type | Reagents | Solvent | Temperature | Key Products |

|---|---|---|---|---|

| Nucleophilic Substitution | Acyl chloride, Grignard | DCM, THF | –78°C to rt | Amides, alkanes |

| Suzuki Coupling | Arylboronic acid, Pd(0) | DCM, toluene | rt | Biaryl compounds |

| Elimination | NaOH, H₂SO₄ | Water, EtOH | rt to reflux | Alkenes, aromatic derivatives |

Reaction Mechanisms

Bromination via Decarboxylative Halogenation

While not directly described for this compound, bromination may proceed through a radical mechanism similar to decarboxylative halogenation. Acyl hypobromites decompose to form acyloxy radicals, which lose CO₂ to generate alkyl radicals. These radicals abstract bromine atoms from Br₂ or other intermediates .

Palladium-Catalyzed Coupling

The Suzuki coupling mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with a boronic acid, and reductive elimination to form the C–C bond.

Challenges and Considerations

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

- 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine This positional isomer shifts the bromine and methoxy groups to the 3- and 4-positions, respectively.

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine

Replacing the methoxy group with fluorine and substituting the trifluoroethylamine with a bulkier 2-methylpropan-2-amine group increases lipophilicity (logP ≈ 2.8) but may reduce metabolic stability due to decreased electronegativity .

Substituent Variations

- 1-(2-Bromo-5-fluorophenyl)-2-(trifluoromethoxy)ethan-1-amine The trifluoromethoxy group (vs. trifluoroethyl) introduces a polarizable oxygen atom, improving solubility in polar solvents (e.g., 12 mg/mL in ethanol vs. 8 mg/mL for the target compound). However, this modification reduces blood-brain barrier permeability, limiting CNS applications .

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Substituting the benzene ring with pyridine alters electronic distribution, enhancing hydrogen-bonding capacity (e.g., pyridine’s nitrogen vs. benzene’s C-H). This increases binding affinity to kinases (IC₅₀ ≈ 0.3 µM vs. 1.2 µM for the target compound) .

Complex Derivatives

- 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine The addition of a chloro substituent and a 3-methoxyphenyl ethyl chain significantly increases molecular weight (MW = 394.7 g/mol vs. 298.1 g/mol for the target compound) and steric bulk, reducing bioavailability (F ≈ 15% vs. 45%) .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine (CAS Number: 1169882-53-4) is a fluorinated aromatic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a distinctive trifluoroethyl group and a brominated methoxyphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.

The molecular formula of this compound is C9H9BrF3NO, with a molecular weight of 285.06 g/mol. The compound exhibits a high purity level (>95%), making it suitable for biological studies .

The biological activity of this compound has not been extensively documented in the literature; however, its structural characteristics suggest potential interactions with various biological targets. The presence of the trifluoroethyl group may enhance lipophilicity and metabolic stability, while the bromine atom could facilitate halogen bonding interactions with target proteins.

Potential Targets

Research indicates that fluorinated aromatic compounds often interact with enzymes involved in metabolic pathways or act as inhibitors for specific receptors. For instance, compounds with similar structures have been shown to exhibit activity against certain cancer cell lines or as antimicrobial agents .

In Vitro Studies

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines. For example, modifications in the aromatic ring and substitutions at key positions can significantly alter the compound's potency and selectivity .

A comparative study on fluorinated aromatic compounds indicated that the introduction of electron-withdrawing groups like trifluoromethyl enhances antiproliferative activity against breast cancer cells. Although specific data on this compound is limited, it is reasonable to hypothesize similar effects based on its structure.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 | Apoptosis |

| Compound B | HeLa | 15 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Case Studies

While direct case studies on this specific compound are scarce, analogs have been evaluated for their biological activities. For instance, a study on similar trifluoromethyl-substituted compounds revealed significant inhibition of tumor growth in xenograft models. These findings suggest that further investigation into the pharmacodynamics and pharmacokinetics of this compound could yield valuable insights into its therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of fluorinated compounds generally indicates enhanced metabolic stability and bioavailability due to their lipophilic nature. Preliminary studies suggest that such compounds are less prone to rapid metabolism by liver enzymes compared to their non-fluorinated counterparts .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.